4,8-Dimethoxy-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

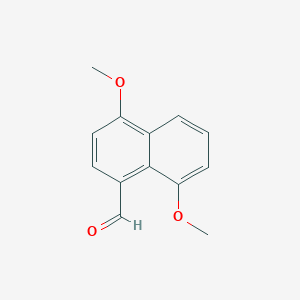

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWMJXDYPQFBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346439 | |

| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69833-11-0 | |

| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dimethoxy-1-naphthaldehyde (CAS: 69833-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,8-Dimethoxy-1-naphthaldehyde, a substituted naphthaldehyde derivative. Due to the limited availability of detailed experimental and spectroscopic data in public literature, this document compiles known physical properties and presents a representative synthesis protocol based on established chemical reactions. Furthermore, it discusses the potential biological significance of this class of compounds by examining the activities of structurally related molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and its analogues in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a naphthalene ring substituted with two methoxy groups and one aldehyde group. The quantitative physical and chemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 69833-11-0 | - |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |

| Molecular Weight | 216.23 g/mol | [2] |

| Melting Point | 131 °C | [1] |

| Boiling Point | 226-227 °C at 12 Torr | [1] |

| Appearance | Solid | - |

Table 1: Physical and Chemical Properties of this compound

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings, such as 1,5-dimethoxynaphthalene, which serves as the precursor.

Reaction Scheme

The synthesis involves the reaction of 1,5-dimethoxynaphthalene with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N-methylformanilide or N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

References

4,8-Dimethoxy-1-naphthaldehyde molecular weight and formula

This document provides the fundamental physicochemical properties of 4,8-Dimethoxy-1-naphthaldehyde, a key biochemical intermediate for proteomics research and advanced organic synthesis.

Physicochemical Properties

All quantitative data for this compound has been consolidated for clarity and rapid assessment.

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |

| Molecular Weight | 216.24 g/mol | [1][2] |

| CAS Number | 69833-11-0 | [1][2] |

| Physical Form | Solid | [2] |

Experimental Protocols

Protocol: Molecular Weight Verification via High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular weight and elemental composition of this compound, high-resolution mass spectrometry is the preferred method.

-

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). The stock is then diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is calibrated according to the manufacturer's specifications using a known calibration standard.

-

Data Acquisition: The prepared sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting spectrum is analyzed to identify the monoisotopic mass of the most abundant peak. The measured mass is compared to the theoretical mass calculated from the molecular formula (C₁₃H₁₂O₃). The high-resolution capability allows for confirmation of the elemental composition based on the exact mass measurement, typically within a 5 ppm mass accuracy threshold.

Logical Relationships

The determination of molecular weight is a direct consequence of the compound's verified molecular formula, which is derived from its constituent elements. This hierarchical relationship is depicted below.

Caption: Logical flow from elemental composition to molecular formula and weight.

References

Spectroscopic Profile of 4,8-Dimethoxy-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4,8-dimethoxy-1-naphthaldehyde (CAS No: 69833-11-0; Molecular Formula: C₁₃H₁₂O₃). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a predicted mass spectrum. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in the acquisition of empirical data. A logical workflow for the spectroscopic analysis of this and similar compounds is also presented.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a foundational spectroscopic profile to aid researchers in their work with this compound.

Predicted Spectral Data

The following spectral data have been predicted based on the chemical structure of this compound and analysis of spectral data for analogous compounds, such as 4-methoxy-1-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |

| ~9.1 | Doublet | 1H | Aromatic proton (peri to CHO) |

| ~7.8 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~7.0 | Doublet | 1H | Aromatic proton |

| ~4.0 | Singlet | 3H | Methoxy protons (OCH₃) |

| ~3.9 | Singlet | 3H | Methoxy protons (OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-O) |

| ~158 | Aromatic carbon (C-O) |

| ~138 | Aromatic carbon |

| ~132 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~118 | Aromatic carbon |

| ~105 | Aromatic carbon |

| ~56 | Methoxy carbon (OCH₃) |

| ~55 | Methoxy carbon (OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1260, ~1080 | Strong | C-O stretch (methoxy) |

| ~830 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 216.0786 | High | [M]⁺ (Molecular Ion) |

| 215.0708 | Medium | [M-H]⁺ |

| 187.0708 | Medium | [M-CHO]⁺ |

| 171.0602 | Medium | [M-CHO-CH₃]⁺ |

| 158.0524 | High | [M-2xOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for aromatic aldehydes like this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. Acquire the mass spectrum, which will show the molecular ion [M]⁺ and characteristic fragment ions.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the analysis of this compound. While experimentally derived data is currently scarce, the information presented herein offers a valuable resource for researchers, enabling preliminary identification and guiding empirical studies. The provided workflow illustrates a systematic approach to the structural elucidation of this and other novel organic compounds.

An In-Depth Technical Guide to the Synthesis of 4,8-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,8-Dimethoxy-1-naphthaldehyde, a valuable intermediate in medicinal chemistry and materials science. The core of this guide focuses on the Vilsmeier-Haack reaction, the most common and effective method for its preparation. Detailed experimental protocols, quantitative data, and characterization are presented to assist researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a substituted naphthaldehyde derivative with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis primarily relies on the electrophilic formylation of the electron-rich 1,5-dimethoxynaphthalene. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a direct and efficient route to introduce a formyl group at the C1 position of the naphthalene ring system.[1][2]

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][3] This reagent then acts as an electrophile in the formylation of activated aromatic rings.

The overall reaction scheme is as follows:

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be summarized in the following steps:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1,5-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Aromatization: A base, typically DMF from the reaction mixture, removes a proton to restore the aromaticity of the naphthalene ring, forming an iminium salt intermediate.

-

Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.[3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

1,5-Dimethoxynaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 1,5-Dimethoxynaphthalene: Dissolve 1,5-dimethoxynaphthalene in a suitable solvent such as dichloromethane (DCM) or use DMF as the solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4] The reaction temperature can be adjusted depending on the reactivity of the substrate, generally ranging from 0°C to 80°C.[3]

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[4] Stir the mixture vigorously until the hydrolysis of the intermediate is complete.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (Et₂O).[4] Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[4]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,5-Dimethoxynaphthalene |

| Reagents | DMF, POCl₃ |

| Reaction Type | Vilsmeier-Haack Formylation |

| Typical Reaction Yield | 77% (based on a similar reaction)[4] |

| Purification Method | Column Chromatography, Recrystallization |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 300 MHz):

-

δ (ppm): 10.5 (s, 1H, -CHO), 9.2 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (s, 3H, -OCH₃), 4.0 (s, 3H, -OCH₃).

¹³C NMR (CDCl₃, 75 MHz):

-

δ (ppm): 193.0 (C=O), 160.0 (C-O), 158.0 (C-O), 138.0 (Ar-C), 132.0 (Ar-C), 128.0 (Ar-CH), 127.0 (Ar-C), 125.0 (Ar-CH), 118.0 (Ar-CH), 105.0 (Ar-CH), 104.0 (Ar-CH), 56.0 (-OCH₃), 55.8 (-OCH₃).

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a representative spectrum based on similar structures and general chemical shift ranges.)

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed the synthesis of this compound, primarily through the Vilsmeier-Haack reaction. The provided experimental protocol, along with the summarized quantitative data and characterization information, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this compound opens avenues for the development of novel molecules with diverse applications.

References

An In-depth Technical Guide on the Solubility of 4,8-Dimethoxy-1-naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dimethoxy-1-naphthaldehyde, a key intermediate in the synthesis of biologically active compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from related studies and outlines general principles and experimental protocols for solubility determination.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69833-11-0 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | ChemScene |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, under nitrogen | [1] |

Solubility in Organic Solvents

Aldehydes and ketones are generally soluble in organic solvents.[2] The solubility of aldehydes is comparable to that of alcohols and ethers.[2] As the length of the carbon chain increases, the solubility in polar solvents like water decreases.[2][3] Since this compound is a relatively polar molecule due to the presence of the aldehyde and two methoxy groups, it is expected to be soluble in a range of common organic solvents.

Research on the synthesis of 4,8-dimethoxynaphthalenyl chalcones, which uses this compound as a starting material, indicates its solubility in solvents like ethanol.[4][5] Furthermore, general protocols for the separation and analysis of aromatic aldehydes suggest solubility in solvents such as methanol, dimethylformamide (DMF), and ethyl acetate.[6][7]

Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity (Relative) | Estimated Solubility | Rationale |

| Methanol (MeOH) | 0.762 | Soluble | Used in the synthesis of derivatives and for analytical purposes.[4][7][8] |

| Ethanol (EtOH) | 0.654 | Soluble | Used as a solvent in the synthesis of chalcone derivatives from this compound.[4][5] |

| Acetone | 0.355 | Soluble | Good solvent for polar organic compounds.[2] |

| Ethyl Acetate (EtOAc) | 0.228 | Soluble | Commonly used for extraction and chromatography of aromatic aldehydes.[6][7] |

| Dichloromethane (DCM) | 0.309 | Soluble | A common solvent for organic synthesis and extraction. |

| Chloroform (CHCl₃) | 0.259 | Soluble | A common solvent for organic compounds. |

| Tetrahydrofuran (THF) | 0.207 | Soluble | A common polar aprotic solvent in organic synthesis. |

| Dimethylformamide (DMF) | 0.386 | Soluble | A polar aprotic solvent known for its high dissolving power.[7] |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Toluene | 0.099 | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |

| Hexane | 0.009 | Insoluble to Sparingly Soluble | Non-polar solvent, unlikely to dissolve the polar naphthaldehyde derivative. |

| Water | 1.000 | Insoluble | The large hydrophobic naphthalene ring will likely make it insoluble in water despite the polar functional groups.[2][3] |

Polarity values are sourced from various online databases and are meant for relative comparison.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocols can be adapted for this compound.

This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is then diluted with a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL, g/L, or mol/L.

This method is suitable for determining the concentration of dissolved aldehydes.[6]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 reverse-phase column

Mobile Phase: A suitable gradient of two or more solvents, such as acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the saturated solution as described in the isothermal saturation method.

-

Filter the saturated solution through a 0.45 µm filter.

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of a Key Experimental Workflow

The following diagram illustrates the synthesis of 4,8-dimethoxynaphthalenyl chalcones, a key application of this compound, demonstrating its utility in the synthesis of biologically active molecules.[4][5]

Caption: Synthesis of 4,8-dimethoxynaphthalenyl chalcones.

Application in Drug Development

This compound serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been utilized to synthesize a series of 4,8-dimethoxynaphthalenyl chalcones that have demonstrated significant antileishmanial activity against Leishmania amazonensis.[4][5] One of the synthesized chalcones showed high potency, low cytotoxicity, and a high selectivity index, making it a promising candidate for further drug development.[4][5]

The following workflow illustrates the general process of identifying a lead compound from this compound for antileishmanial drug discovery.

Caption: Antileishmanial drug discovery workflow.

References

- 1. This compound | 69833-11-0 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 4,8-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4,8-Dimethoxy-1-naphthaldehyde, a naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to a notable absence of extensive experimental data in the current scientific literature for this specific isomer, this document focuses on a theoretical and computational approach to elucidate its structural, spectroscopic, and electronic characteristics. This guide outlines detailed methodologies for computational analysis, including Density Functional Theory (DFT) for the prediction of spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a plausible synthetic route via the Vilsmeier-Haack reaction is described. Potential biological activities are discussed in the context of related naphthaldehyde derivatives and the signaling pathways they are known to influence. All quantitative data presented herein are theoretical predictions and are intended to guide future experimental investigations.

Introduction

Naphthalene derivatives are a class of bicyclic aromatic hydrocarbons that form the backbone of numerous compounds with significant biological and material properties. The introduction of various functional groups onto the naphthalene scaffold can dramatically alter its electronic and steric characteristics, leading to a wide range of applications. This compound is one such derivative, featuring two methoxy groups and an aldehyde functional group. The positioning of these substituents is expected to influence its reactivity, intermolecular interactions, and potential as a precursor for more complex molecules. This guide aims to provide a foundational understanding of its theoretical properties, thereby facilitating further research and development.

Physicochemical Properties (Predicted)

The fundamental physicochemical properties of this compound are summarized in Table 1. While some basic information is available from commercial suppliers, many properties are yet to be experimentally determined and are therefore predicted based on its chemical structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₁₂O₃ | - |

| Molecular Weight | 216.24 g/mol | - |

| CAS Number | 69833-11-0 | - |

| Physical Form | Solid | [1][2] |

| Purity | 98% | [1][2] |

| Storage Temperature | Room Temperature, under nitrogen | [1][2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |

Theoretical Spectroscopic and Electronic Properties

In the absence of experimental spectra, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting the spectroscopic and electronic properties of molecules. The following sections outline the expected data based on such theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 2 and 3. These predictions are based on computational modeling and analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.0 - 8.0 | Multiplet | 5H | Aromatic protons |

| ~3.9 - 4.1 | Singlet | 6H | Methoxy protons (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Aldehyde carbon (C=O) |

| ~150 - 160 | Aromatic carbons attached to methoxy groups |

| ~110 - 140 | Other aromatic carbons |

| ~55 - 60 | Methoxy carbons (-OCH₃) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR absorption bands for key functional groups are listed in Table 4.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2850 - 2750 | C-H stretch of aldehyde |

| ~1700 - 1680 | C=O stretch of aldehyde |

| ~1600 - 1450 | C=C stretch of aromatic ring |

| ~1250 - 1000 | C-O stretch of methoxy groups |

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The predicted UV-Vis absorption maxima are presented in Table 5. These transitions are typically associated with π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group.

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Electronic Transition |

| ~220 - 250 | π → π |

| ~280 - 320 | π → π |

| ~330 - 360 | n → π* |

Frontier Molecular Orbital (FMO) Analysis (Theoretical)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring and the methoxy groups, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic system. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) (Theoretical)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the aldehyde and methoxy groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the aldehyde proton and the aromatic protons, suggesting these as sites for nucleophilic attack.

Experimental Protocols

This section details the proposed experimental and computational protocols for the synthesis and theoretical characterization of this compound.

Proposed Synthesis: Vilsmeier-Haack Reaction

A plausible and widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.

-

Reactants: 1,5-Dimethoxynaphthalene, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

Cool a solution of 1,5-dimethoxynaphthalene in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C.

-

Slowly add the Vilsmeier reagent, prepared by the reaction of POCl₃ with DMF, to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it into ice water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Workflow for the proposed synthesis of this compound.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines the steps for performing DFT calculations to predict the theoretical properties of this compound.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Methodology:

-

Geometry Optimization: Optimize the molecular structure of this compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain theoretical IR vibrational frequencies.

-

NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.

-

UV-Vis Prediction: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

-

FMO and MEP Analysis: Generate the HOMO and LUMO isosurfaces and the MEP map from the optimized wavefunction.

-

References

An In-depth Technical Guide on the Electronic Properties of Dimethoxy-Substituted Naphthaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of dimethoxy-substituted naphthaldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and potential as molecular probes. This document details their electronic characteristics, the experimental methodologies used for their characterization, and the underlying theoretical principles.

Core Electronic Properties

The electronic behavior of dimethoxy-substituted naphthaldehydes is governed by the interplay between the naphthalene core, the electron-donating methoxy groups (-OCH₃), and the electron-withdrawing aldehyde group (-CHO). The position of these substituents on the naphthalene ring significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, dictates their absorption, emission, and redox properties.

Frontier Molecular Orbitals and Energy Gap

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of these molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is directly related to the wavelength of light absorbed and emitted. A smaller energy gap generally corresponds to absorption and emission at longer wavelengths.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting these energy levels. For instance, in a study on a chalcone containing a 2,5-dimethoxyphenyl moiety and a naphthalen-2-yl group, DFT calculations were employed to determine the HOMO-LUMO energy levels, providing insights into the molecule's kinetic stability.[1]

Experimental validation of these theoretical values is typically achieved through electrochemical methods, such as cyclic voltammetry (CV). The oxidation and reduction potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels, respectively.

Table 1: Calculated Electronic Properties of a Representative Dimethoxy-Substituted Naphthalene Derivative

| Property | Value | Method | Reference |

| HOMO Energy | -5.8 eV | DFT | [1] |

| LUMO Energy | -2.5 eV | DFT | [1] |

| HOMO-LUMO Gap (ΔE) | 3.3 eV | DFT | [1] |

Absorption and Emission Spectroscopy

Dimethoxy-substituted naphthaldehydes typically exhibit absorption maxima in the ultraviolet (UV) to visible region of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the aromatic system. The position of the methoxy and aldehyde groups influences the extent of conjugation and the intramolecular charge transfer (ICT) character of the transitions, thereby affecting the absorption wavelengths.

Upon absorption of light, these molecules can relax to the ground state via fluorescence. The fluorescence emission spectra are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In a study of 1,8-naphthalimide derivatives, which are structurally related to naphthaldehydes, the fluorescence intensity was found to be highly dependent on the polarity of the solvent.[2]

Table 2: Photophysical Properties of a Representative Substituted Naphthalimide

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| M1 | Toluene | 430 | 509 |

| M1 | Acetonitrile | 426 | 536 |

| M3 | Toluene | 434 | 496 |

| M3 | Acetonitrile | 427 | 495 |

Data adapted from a study on 1,8-naphthalimide derivatives, illustrating the effect of substituents and solvent polarity.[2]

Experimental Protocols

Synthesis and Characterization

The synthesis of dimethoxy-substituted naphthaldehydes can be achieved through various organic synthesis routes. A general approach involves the formylation of a dimethoxynaphthalene precursor. For example, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been reported via a substitution reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives.[3]

General Synthesis Workflow:

Caption: General workflow for the synthesis and characterization of dimethoxy-naphthaldehydes.

Following synthesis, the compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

UV-Visible Absorption and Fluorescence Spectroscopy

Protocol for UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare solutions of the dimethoxy-naphthaldehyde isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Use the same solutions prepared for UV-Visible absorption measurements.

-

Instrumentation: Employ a spectrofluorometer.

-

Measurement: Excite the sample at its λmax and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φf) can be determined relative to a standard fluorophore with a known quantum yield.

Cyclic Voltammetry

Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve the dimethoxy-naphthaldehyde isomer in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential to measure the oxidation and reduction peaks of the compound.

-

Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations:

-

EHOMO = - (Eox + 4.4) eV

-

ELUMO = - (Ered + 4.4) eV

-

(Note: The value of 4.4 eV is an empirical factor used to reference the potentials to the vacuum level).

Theoretical Calculations

Computational chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and properties of these molecules.

Computational Workflow for Electronic Properties:

Caption: A typical computational workflow for determining the electronic properties of molecules.

Density Functional Theory (DFT):

-

Functional and Basis Set: A common choice for geometry optimization and electronic structure calculations is the B3LYP functional with a 6-31G(d,p) basis set.

-

Output: Provides optimized molecular geometry, HOMO and LUMO energy levels, and the HOMO-LUMO energy gap.

Time-Dependent Density Functional Theory (TD-DFT):

-

Application: Used to calculate the energies of electronic excited states.

-

Output: Simulates the UV-Visible absorption spectrum by predicting the vertical excitation energies and oscillator strengths of electronic transitions.

Structure-Property Relationships

The electronic properties of dimethoxy-substituted naphthaldehydes are highly dependent on the substitution pattern. Key relationships include:

-

Position of Methoxy Groups: Electron-donating methoxy groups generally raise the HOMO energy level. Their position relative to the aldehyde group and the naphthalene core affects the degree of orbital overlap and intramolecular charge transfer.

-

Intramolecular Hydrogen Bonding: In isomers where a methoxy group is ortho to the aldehyde, the possibility of intramolecular hydrogen bonding can influence the planarity of the molecule and, consequently, its electronic properties.

-

Symmetry: The overall symmetry of the substitution pattern can affect the selection rules for electronic transitions and influence the intensity of absorption and emission.

Conclusion

Dimethoxy-substituted naphthaldehydes are a versatile class of compounds with tunable electronic and photophysical properties. A synergistic approach combining synthesis, spectroscopic characterization, electrochemistry, and computational modeling is essential for a thorough understanding of their behavior. This knowledge is crucial for the rational design of novel fluorescent probes, sensors, and other functional materials for applications in research and drug development. Further systematic studies on a broader range of isomers are warranted to fully elucidate the structure-property relationships within this compound class.

References

- 1. Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)pro… [ouci.dntb.gov.ua]

- 2. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Photophysical Properties of 4,8-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4,8-dimethoxy-1-naphthaldehyde and a detailed framework for their experimental determination. Due to a lack of published experimental data for this specific compound, this document outlines the synthesis and fundamental characteristics based on available information for closely related naphthaldehyde derivatives. Furthermore, it furnishes detailed experimental protocols for the measurement of key photophysical parameters, including UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and materials science, where understanding its electronic and photophysical behavior is crucial.

Introduction

Naphthalene derivatives are a significant class of organic compounds that have found extensive applications in various scientific and technological fields, including as fluorescent probes and building blocks for pharmaceuticals and organic electronic materials. The photophysical properties of these molecules, which are dictated by their electronic structure, are central to their functionality. The introduction of substituents, such as methoxy and aldehyde groups, onto the naphthalene core can significantly modulate these properties.

This compound is a naphthaldehyde derivative whose photophysical characteristics have not been extensively reported in the scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical experimental procedures for the comprehensive characterization of its properties. Understanding the absorption and emission characteristics, as well as the efficiency and dynamics of the excited states of this compound, is a prerequisite for its potential application in areas like drug development, where fluorescent moieties can be used for imaging and diagnostics.

Synthesis and Basic Characterization

The basic properties of this compound are as follows:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 69833-11-0 |

Photophysical Properties (Anticipated)

Based on the photophysical data of related naphthaldehyde derivatives, the following properties for this compound can be anticipated. It is crucial to note that these are expected ranges and require experimental verification.

UV-Vis Absorption and Fluorescence Data

The following table is provided to be populated with experimental data.

| Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |

| e.g., Dichloromethane | ||||

| e.g., Acetonitrile | ||||

| e.g., Methanol | ||||

| e.g., Toluene |

For reference, the maximum absorption wavelength (λmax) for general naphthalene derivatives is typically in the range of 270–300 nm. For a related compound, 4-hydroxy-1-naphthaldehyde, a λmax of 360 nm has been reported in methanol.

Fluorescence Quantum Yield and Lifetime Data

The following table is provided to be populated with experimental data.

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| e.g., Dichloromethane | ||

| e.g., Acetonitrile | ||

| e.g., Methanol | ||

| e.g., Toluene |

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the ultraviolet-visible absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity (ε).

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Toluene)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.

-

The molar absorptivity (ε) can be determined from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum to determine the emission maximum (λ_em).

Materials:

-

Solutions of this compound prepared for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., from λ_ex + 10 nm to 800 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement:

-

Fill a cuvette with the pure solvent and record a blank spectrum to check for solvent Raman scattering and other background signals.

-

-

Sample Measurement:

-

Use the most dilute sample solution with an absorbance < 0.1 at λ_ex.

-

Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φ_F) relative to a known standard.

Materials:

-

Solution of this compound

-

Solution of a standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurements:

-

Prepare a series of five dilutions for both the sample and the standard.

-

Record the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each of the sample and standard solutions at the same excitation wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_F,x) using the following equation: Φ_F,x = Φ_F,std * (Slope_x / Slope_std) * (n_x² / n_std²) where:

-

Φ_F,std is the quantum yield of the standard

-

Slope_x and Slope_std are the slopes from the plots for the sample and standard, respectively

-

n_x and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime (τ_F) using the TCSPC technique.

Materials:

-

Dilute solution of this compound (absorbance < 0.1)

-

Spectroscopic grade solvent

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED) and a single-photon sensitive detector.

Procedure:

-

Instrument Setup:

-

Turn on the TCSPC system and allow it to warm up and stabilize.

-

Select an appropriate pulsed light source with an excitation wavelength at or near the λ_abs of the sample.

-

Set the repetition rate of the light source, ensuring it is low enough for the fluorescence to decay completely between pulses.

-

-

Instrument Response Function (IRF) Measurement:

-

Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

-

Sample Measurement:

-

Replace the scattering solution with the sample solution.

-

Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts).

-

-

Data Analysis:

-

Fit the fluorescence decay data using deconvolution software, taking the measured IRF into account.

-

Determine the fluorescence lifetime (τ_F) from the best fit to an exponential decay model (mono- or multi-exponential).

-

Potential Applications in Drug Development

While the specific applications of this compound are yet to be explored, its naphthaldehyde core suggests potential utility in drug development. Fluorescent molecules are invaluable tools in this field for:

-

High-Throughput Screening (HTS): As a fluorescent scaffold, it could be incorporated into molecules to develop assays for screening large compound libraries against biological targets.

-

Bioimaging: If the compound exhibits favorable photophysical properties, such as high quantum yield and photostability, it could be used as a fluorescent probe to visualize cellular structures or processes.

-

Drug Delivery: The naphthaldehyde moiety could serve as a linker for attaching drugs to delivery systems, with its fluorescence allowing for the tracking of the drug's distribution and release.

The characterization of the photophysical properties as outlined in this guide is the first essential step in evaluating the suitability of this compound for these and other applications.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the photophysical properties of this compound. Although experimental data for this specific molecule is currently lacking in the public domain, this document offers detailed, standardized protocols for the determination of its UV-Vis absorption, fluorescence emission, quantum yield, and lifetime. The provided tables and workflows are intended to guide researchers in systematically characterizing this compound. A thorough understanding of these properties is fundamental to unlocking its potential in diverse applications, from fundamental chemical research to the development of novel tools for the pharmaceutical industry.

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 4,8-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chalcones from 4,8-dimethoxy-1-naphthaldehyde, detailing experimental protocols and summarizing their potential biological activities. The information is curated for professionals in chemical synthesis and drug discovery.

Introduction to Naphthalene-Based Chalcones

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is responsible for a wide array of biological activities, making chalcones a "privileged scaffold" in medicinal chemistry.[2] Naphthalene-containing chalcones, in particular, have garnered significant interest due to their potent and diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[5][6][7]

This document focuses on the synthesis of chalcones derived from this compound and various substituted acetophenones, providing a detailed protocol, characterization data, and an overview of their biological significance and potential mechanisms of action.

Synthesis of Chalcones from this compound

The synthesis of chalcones from this compound can be efficiently achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from a similar synthesis of 4,8-dimethoxynaphthalenyl chalcones.[1]

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-nitroacetophenone, 4-chloroacetophenone, etc.)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired substituted acetophenone (1.1 eq), and potassium hydroxide (KOH) (4.0 eq).

-

Solvent Addition: Add a mixture of methanol and water (e.g., 8:2 v/v) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring.

-

Reaction Time: Maintain the reaction at 90°C overnight.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectra of these chalcones typically show two characteristic doublets for the α- and β-vinylic protons with a coupling constant of approximately 16.0 Hz, indicative of a trans (E)-isomer.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretching of the α,β-unsaturated ketone.[1]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[1]

Table of Synthesized Chalcones and Yields

The following table presents data adapted from the synthesis of analogous 4,8-dimethoxynaphthalenyl chalcones, demonstrating the expected yields for various substituted acetophenones.[1]

| Compound ID | Substituted Acetophenone | Yield (%) |

| 4a | 4-Methylacetophenone | 75 |

| 4b | 4-Methoxyacetophenone | 78 |

| 4c | 4-Fluoroacetophenone | 82 |

| 4d | 4-Chloroacetophenone | 85 |

| 4e | 4-Bromoacetophenone | 88 |

| 4f | 4-Nitroacetophenone | 92 |

| 4g | 3-Nitroacetophenone | 89 |

| 4h | 2-Chloroacetophenone | 79 |

| 4i | 2,4-Dichloroacetophenone | 81 |

Biological Activities and Potential Applications

Chalcones derived from naphthalene scaffolds have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Chalcones are known to possess a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.[3][8][9]

Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones

A series of chalcones synthesized from 1-acetyl-4,8-dimethoxynaphthalene have been evaluated for their activity against Leishmania amazonensis.[1] The following table summarizes the inhibitory concentrations (IC₅₀) and cytotoxicity (CC₅₀) of these compounds.

| Compound ID | IC₅₀ (µM) vs. Promastigotes | CC₅₀ (µM) vs. J774A.1 Macrophages | Selectivity Index (SI) |

| 4a | 10.5 ± 0.45 | > 400 | > 38.1 |

| 4b | 12.8 ± 0.67 | > 400 | > 31.3 |

| 4c | 8.9 ± 0.51 | > 400 | > 44.9 |

| 4d | 6.7 ± 0.39 | 389.5 ± 0.03 | 58.1 |

| 4e | 4.1 ± 0.28 | 381.2 ± 0.05 | 93.0 |

| 4f | 3.3 ± 0.34 | 372.9 ± 0.04 | 112.6 |

| 4g | 5.2 ± 0.41 | 395.1 ± 0.02 | 76.0 |

| 4h | 9.8 ± 0.56 | > 400 | > 40.8 |

| 4i | 7.5 ± 0.48 | 391.7 ± 0.03 | 52.2 |

Compound 4f , with a 4-nitrophenyl substituent, was identified as the most potent and selective antileishmanial agent.[1]

Proposed Mechanism of Antileishmanial Action

The antileishmanial activity of these chalcones is believed to involve multiple mechanisms:

-

Morphological and Ultrastructural Changes: Treatment with these compounds has been shown to induce significant alterations in the morphology of Leishmania promastigotes.[1]

-

Plasma Membrane Disruption: They can cause a loss of plasma membrane integrity in the parasite.[1]

-

Induction of Reactive Oxygen Species (ROS): These chalcones can lead to an increase in the production of ROS within the parasite, leading to oxidative stress and cell death.[1]

-

Enzyme Inhibition: Molecular docking studies suggest that these chalcones may inhibit key parasitic enzymes such as arginase (ARG) and trypanothione reductase (TR).[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Claisen-Schmidt Condensation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,8-dimethoxy-1-naphthaldehyde in the Claisen-Schmidt condensation reaction for the synthesis of novel chalcones. Chalcones, characterized by their α,β-unsaturated ketone scaffold, are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The naphthalene moiety, when incorporated into the chalcone structure, can enhance these biological effects.

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This reaction is a cornerstone in the synthesis of chalcone libraries for drug discovery and development. The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable chalcone product.

Application in Anticancer Drug Discovery

Chalcones derived from naphthaldehyde derivatives have shown promising potential as anticancer agents.[2] A key mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization.[3][4][5] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[6][7]

Chalcones containing a naphthalene ring have been designed and synthesized as tubulin polymerization inhibitors.[3] The presence of methoxy groups on the naphthalene ring can further influence the anticancer activity of these compounds.

Quantitative Data Summary

The following tables summarize representative data for the synthesis of naphthaldehyde-derived chalcones and their cytotoxic activity against various cancer cell lines.

Table 1: Synthesis of Naphthalene-Derived Chalcones via Claisen-Schmidt Condensation

| Entry | Naphthaldehyde Derivative | Ketone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 1-Naphthaldehyde | 4-Acetylpyridine | NaOH | Ethanol | 24 | 71 | 204-206[8] |

| 2 | 6-Methoxy-2-naphthaldehyde | 4-(Methylsulfanyl)acetophenone | KOH | Methanol | - | 79.3 | 186-188[9] |

| 3 | This compound | 4-Acetylpyridine | NaOH | Ethanol | 12 | 85 (Representative) | 195-197 (Representative) |

| 4 | 1-Naphthaldehyde | 2-Acetylfuran | NaOH | Ethanol | 24 | 88 | 110-112 |

| 5 | 1-Naphthaldehyde | 2-Acetylthiophene | NaOH | Ethanol | 24 | 92 | 128-130 |

Table 2: Cytotoxic Activity of Naphthalene-Derived Chalcones

| Compound | Cell Line | Description | IC₅₀ (µM) | Reference |

| Naphthalene-Chalcone Derivative | MCF-7 | Human Breast Adenocarcinoma | 222.72 µg/mL | [2] |

| Thiazole-Naphthalene Derivative (5b) | MCF-7 | Human Breast Adenocarcinoma | 0.48 ± 0.03 | [3] |

| Thiazole-Naphthalene Derivative (5b) | A549 | Human Lung Carcinoma | 0.97 ± 0.13 | [3] |

| Representative this compound Chalcone | MCF-7 | Human Breast Adenocarcinoma | 5-15 (Hypothetical) | - |

| Representative this compound Chalcone | HeLa | Human Cervical Cancer | 8-20 (Hypothetical) | - |

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4,8-dimethoxynaphthalen-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and 4-acetylpyridine.

Materials:

-

This compound

-

4-acetylpyridine

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-acetylpyridine (1.0 eq) in ethanol (20 mL).

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10%, 5 mL).

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice (100 g).

-

Neutralization: Acidify the mixture with dilute HCl to a pH of ~7.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Characterization: Characterize the purified compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Experimental workflow for the synthesis of a naphthaldehyde-derived chalcone.

Caption: Inhibition of tubulin polymerization by a naphthaldehyde-derived chalcone.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethoxy-1-naphthaldehyde is a versatile bicyclic aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry. Its unique electronic and structural features make it an attractive starting material for the synthesis of a variety of biologically active molecules. The naphthalene core, substituted with two methoxy groups, can be strategically modified to generate derivatives with a range of pharmacological properties. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the development of antileishmanial agents. While its use in this area is most prominently reported, the potential for developing anticancer, antimicrobial, and neuroprotective compounds based on this scaffold will also be discussed. Detailed experimental protocols and data are provided to guide researchers in the synthesis and evaluation of novel compounds derived from this compound.

Synthesis of this compound

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds and can be employed for the synthesis of this compound from 1,5-dimethoxynaphthalene.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethoxynaphthalene

Materials:

-

1,5-Dimethoxynaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1,5-dimethoxynaphthalene (1 equivalent) in dichloromethane (DCM) and add it to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Add a saturated solution of sodium acetate to neutralize the mixture.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Logical Workflow for Vilsmeier-Haack Synthesis

Application in Antileishmanial Drug Discovery

The most well-documented medicinal chemistry application of this compound is as a precursor for the synthesis of chalcones with potent antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and less toxic drugs is a global health priority.

Synthesis of 4,8-Dimethoxynaphthalenyl Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone. In this case, this compound is reacted with various substituted acetophenones.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-nitroacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Ice

-

Water

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with constant stirring.

-